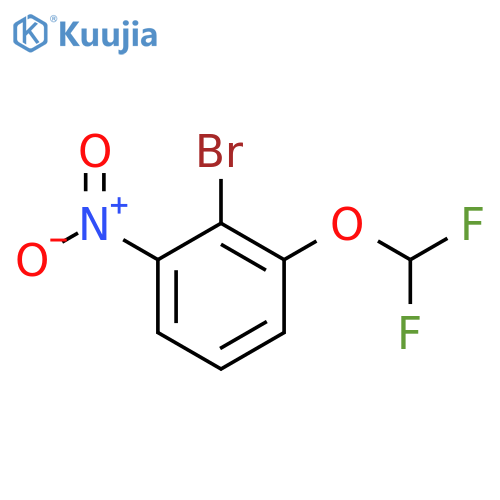

Cas no 1174315-54-8 (2-Bromo-1-(difluoromethoxy)-3-nitrobenzene)

1174315-54-8 structure

商品名:2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

CAS番号:1174315-54-8

MF:C7H4BrF2NO3

メガワット:268.012368202209

CID:4779020

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-(difluoromethoxy)-3-nitrobenzene

- TQU0309

- 2-Bromo-3-(difluoromethoxy)nitrobenzene

- 2-bromo-1-difluoromethoxy-3-nitro-benzene

- 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

-

- インチ: 1S/C7H4BrF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H

- InChIKey: SPVYSEMGEYPYJL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1OC(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-366935-2.5g |

2-bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95.0% | 2.5g |

$1680.0 | 2025-03-18 | |

| Enamine | EN300-366935-0.25g |

2-bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95.0% | 0.25g |

$425.0 | 2025-03-18 | |

| Enamine | EN300-366935-0.05g |

2-bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95.0% | 0.05g |

$200.0 | 2025-03-18 | |

| Enamine | EN300-366935-1.0g |

2-bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95.0% | 1.0g |

$857.0 | 2025-03-18 | |

| Aaron | AR01NVK9-5g |

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95% | 5g |

$3442.00 | 2025-02-14 | |

| Aaron | AR01NVK9-50mg |

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95% | 50mg |

$300.00 | 2025-02-14 | |

| 1PlusChem | 1P01NVBX-5g |

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95% | 5g |

$3134.00 | 2023-12-26 | |

| Alichem | A013000356-500mg |

2-Bromo-3-(difluoromethoxy)nitrobenzene |

1174315-54-8 | 97% | 500mg |

$782.40 | 2023-09-04 | |

| Alichem | A013000356-1g |

2-Bromo-3-(difluoromethoxy)nitrobenzene |

1174315-54-8 | 97% | 1g |

$1504.90 | 2023-09-04 | |

| Enamine | EN300-366935-0.1g |

2-bromo-1-(difluoromethoxy)-3-nitrobenzene |

1174315-54-8 | 95.0% | 0.1g |

$298.0 | 2025-03-18 |

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1174315-54-8 (2-Bromo-1-(difluoromethoxy)-3-nitrobenzene) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 506-17-2(cis-Vaccenic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬